molecular formula C15H9FN4S2 B10872830 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10872830
M. Wt: 328.4 g/mol
InChI Key: DBQAYRPTHZOALT-VMPITWQZSA-N
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Description

6-(4-FLUOROSTYRYL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains a triazole and thiadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-FLUOROSTYRYL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazides with carbon disulfide or other sulfur-containing reagents.

    Styryl Substitution:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions could target the triazole ring or the styryl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in transition metal catalysis.

    Organic Electronics: Its electronic properties might make it suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Biology and Medicine

    Antimicrobial Agents: Compounds with similar structures have shown antimicrobial activity.

    Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

    Materials Science: Used in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. In catalysis, it could facilitate the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-METHOXYSTYRYL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 6-(4-CHLOROSTYRYL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Uniqueness

The presence of the 4-fluorostyryl group might impart unique electronic properties compared to its methoxy or chloro analogs, potentially leading to different reactivity and applications.

Properties

Molecular Formula

C15H9FN4S2

Molecular Weight

328.4 g/mol

IUPAC Name

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H9FN4S2/c16-11-6-3-10(4-7-11)5-8-13-19-20-14(12-2-1-9-21-12)17-18-15(20)22-13/h1-9H/b8-5+

InChI Key

DBQAYRPTHZOALT-VMPITWQZSA-N

Isomeric SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)F

Origin of Product

United States

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